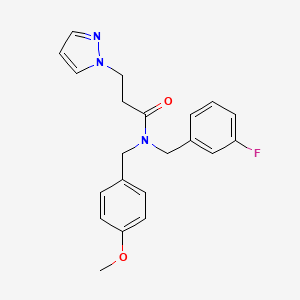![molecular formula C22H24N2O3 B5903936 N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide, commonly known as DMHF, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMHF is a biphenylcarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Wissenschaftliche Forschungsanwendungen
DMHF has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMHF exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
DMHF exerts its biochemical and physiological effects through a variety of mechanisms. Studies have shown that DMHF inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the expression of anti-inflammatory cytokines, such as IL-10. DMHF has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, DMHF has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
DMHF exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMHF has also been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Studies have also shown that DMHF exhibits hepatoprotective effects, making it a potential treatment for liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMHF has several advantages for lab experiments, including its stability and solubility in water and organic solvents. DMHF is also relatively easy to synthesize, making it readily available for research purposes. However, DMHF has several limitations for lab experiments, including its potential toxicity and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on DMHF. One area of interest is the development of DMHF as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of DMHF as a potential anticancer agent. Additionally, further research is needed to explore the potential hepatoprotective effects of DMHF and its potential applications in the treatment of liver diseases.
Synthesemethoden
DMHF can be synthesized using a multistep process that involves the reaction of 5-methyl-2-furan carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaminoethanol to form the corresponding amide. Finally, the amide is reacted with 4'-hydroxybiphenyl-3-carboxylic acid to yield DMHF.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-(4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-7-12-21(27-15)20(24(2)3)14-23-22(26)18-6-4-5-17(13-18)16-8-10-19(25)11-9-16/h4-13,20,25H,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJWIRQKCCRAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)
![N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B5903868.png)
![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)
![methyl 1-{2-[(2-isopropyl-2H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5903885.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5903893.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}ethanamine](/img/structure/B5903898.png)
![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)

![3-(butyrylamino)-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5903938.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![N'-(3-ethylphenyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]succinamide](/img/structure/B5903953.png)